molecular formula C20H42O10 B14258951 2,4,6,8,10,12,14,16,18-Nonaoxanonacosan-1-ol CAS No. 390409-88-8

2,4,6,8,10,12,14,16,18-Nonaoxanonacosan-1-ol

Cat. No.: B14258951
CAS No.: 390409-88-8
M. Wt: 442.5 g/mol
InChI Key: UAQNNAOLDPGVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6,8,10,12,14,16,18-Nonaoxanonacosan-1-ol is a polyether alcohol compound characterized by its long chain structure with multiple ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,8,10,12,14,16,18-Nonaoxanonacosan-1-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a primary alcohol. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired polyether structure.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous or batch processes. The continuous process involves the use of a reactor where ethylene oxide is continuously fed into the system, while the batch process involves the sequential addition of ethylene oxide to the initiator in a controlled manner.

Chemical Reactions Analysis

Types of Reactions

2,4,6,8,10,12,14,16,18-Nonaoxanonacosan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halides, esters.

Scientific Research Applications

2,4,6,8,10,12,14,16,18-Nonaoxanonacosan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a solubilizing agent for poorly soluble drugs.

    Industry: Utilized in the formulation of detergents, lubricants, and cosmetics.

Mechanism of Action

The mechanism of action of 2,4,6,8,10,12,14,16,18-Nonaoxanonacosan-1-ol is primarily based on its ability to interact with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to insert into lipid membranes, altering their properties and affecting the function of membrane-associated proteins. This interaction can modulate various cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Polyethylene glycol (PEG): Similar in structure but with different chain lengths and functional groups.

    Polypropylene glycol (PPG): Similar polyether structure but with propylene oxide units instead of ethylene oxide.

    Polytetrahydrofuran (PTHF): Another polyether compound with tetrahydrofuran units.

Uniqueness

2,4,6,8,10,12,14,16,18-Nonaoxanonacosan-1-ol is unique due to its specific chain length and the presence of multiple ether linkages, which confer distinct chemical and physical properties. Its ability to interact with lipid membranes and proteins makes it particularly valuable in biological and medical research.

Properties

CAS No.

390409-88-8

Molecular Formula

C20H42O10

Molecular Weight

442.5 g/mol

IUPAC Name

undecoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethanol

InChI

InChI=1S/C20H42O10/c1-2-3-4-5-6-7-8-9-10-11-22-13-24-15-26-17-28-19-30-20-29-18-27-16-25-14-23-12-21/h21H,2-20H2,1H3

InChI Key

UAQNNAOLDPGVAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOCOCOCOCOCOCOCOCOCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.